molecular formula C31H49NO4 B560004 Diacetylkorseveriline CAS No. 21851-07-0

Diacetylkorseveriline

Cat. No. B560004
CAS RN: 21851-07-0
M. Wt: 499.736
InChI Key: FATOICABJMDCPU-LHTZQXJVSA-N
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Description

Diacetylkorseveriline is an antiarrhythmic compound, belonging to a novel structural class . It is effective against arrhythmia caused by aconitine, CaCl2, electric stimulation of the ventricles, or ligature of the aorta . The recommended dose for one cycle of experiment on mice is 3.0-30.0 mg/kg, intravenously .


Molecular Structure Analysis

The molecular formula of Diacetylkorseveriline is C31H49NO4 and its molecular weight is 499.73 . Tools like MolView and other structure analysis tools can be used to visualize and analyze the molecular structure of Diacetylkorseveriline.


Chemical Reactions Analysis

While specific chemical reactions involving Diacetylkorseveriline are not available, general principles of chemical reactor analysis and design can be applied to understand potential reactions . Additionally, tools like RAIChU can illuminate the intricate processes of scaffold diversification in natural product chemistry .


Physical And Chemical Properties Analysis

Diacetylkorseveriline is a white powder . It is soluble in ethanol and chloroform . The InChI Key is FATOICABJMDCPU-LHTZQXJVSA-N . For a comprehensive analysis of physical and chemical properties, techniques discussed in the literature can be applied .

Scientific Research Applications

  • Electronic Cigarette Liquids and Inhalation Toxins : A study evaluated sweet-flavored electronic cigarette (EC) liquids for the presence of diacetyl (DA) and acetyl propionyl (AP), chemicals approved for food use but associated with respiratory disease when inhaled. DA and AP were found in 74.2% of the samples, with exposure levels often higher than safety limits, representing an avoidable risk in EC liquids (Farsalinos et al., 2015).

  • Wine Flavor Metabolite - Diacetyl : This review focuses on diacetyl in wine, a major flavor metabolite produced by lactic acid bacteria. It discusses the sensory perception, metabolism, genetics, and analysis of diacetyl during wine production, with a focus on how diacetyl affects the flavor and quality of wine (Bartowsky & Henschke, 2004).

  • Diacetyl in Opioid Addiction Treatment : A clinical trial compared injectable diacetylmorphine with oral methadone maintenance therapy in patients with opioid dependence. It found that diacetylmorphine was more effective than methadone in retaining patients in addiction treatment and reducing illicit drug use and illegal activities (Oviedo-Joekes et al., 2009).

  • Toxicity and Analysis of Diacetyl : This mini-review summarizes the formation mechanisms, analytical methods, occurrence, and toxicity of diacetyl. It highlights the difficulty of accurately quantifying diacetyl due to its reactivity and solubility in water (Shibamoto, 2014).

  • Respiratory Toxicity of Diacetyl in Mice : This study evaluated the respiratory toxicity of diacetyl in mice, showing significant epithelial injury and lymphocytic inflammation, indicating that diacetyl exposures can replicate features of human obliterative bronchiolitis (Morgan et al., 2008).

  • Diacetyl Overproduction in Lactococcus lactis : Research on the genetic manipulation of diacetyl metabolism in Lactococcus lactis showed that the deletion of the aldB gene in L. lactis MG1363 resulted in a strain that produced diacetyl, enhancing its potential as a food flavor compound (Swindell et al., 1996).

Future Directions

While specific future directions for Diacetylkorseveriline are not available, advancements in technology and technical expertise are enabling safer and more effective treatments for various conditions . The development of controlled drug delivery systems is also a promising future direction in pharmaceutical research .

properties

IUPAC Name

[(1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-acetyloxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO4/c1-17-6-9-29-18(2)22-7-8-23-24(26(22)16-32(29)15-17)13-27-25(23)14-30(36-20(4)34)28-12-21(35-19(3)33)10-11-31(27,28)5/h17-18,21-30H,6-16H2,1-5H3/t17-,18-,21-,22-,23-,24-,25+,26-,27+,28-,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOICABJMDCPU-LHTZQXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90470318

Citations

For This Compound
10
Citations
DU Abdullaeva, K Samikov, R Shakirov… - Chemistry of Natural …, 1977 - Springer
… with korseveriline and also of acetylseverine with diacetylkorseveriline shows that severine is a … In the N-MR spectrum of diacetylkorseveriline the multiplet of a proton geminal to an …
Number of citations: 4 link.springer.com
RN Nuriddinov, SY Yunusov - Chemistry of Natural Compounds, 1968 - Springer
By chloroform extraction from the epigeal part and bulbs of Korolkowia sewerzowii Rgl. we have obtained 2.3%, 1, 4, 1.3, and 1.7 k* of total/alkaloids, respectively. By separating the …
Number of citations: 3 link.springer.com
R Shakirov, A Nabiev, SY Yunusov - Chemistry of Natural Compounds, 1979 - Springer
… A comparison of the chemical shifts (CSs) of the protons of the 19-CH~ group in the N~I spectra of (I) and (II) with those of edpetisinine, triacetyledpetisinine [i], and diacetylkorseveriline […
Number of citations: 3 link.springer.com
RN Nuriddinov, AI Saidkhodzhaev… - Chemistry of Natural …, 1968 - Springer
Imperialine is a representative of the 5all-and verticine a representative of the 5BH-C-nor-D-homosteroid alkaloids [1]. In~: his paper we give the values of the signals from the C-19, C-…
Number of citations: 3 link.springer.com
B Lindstedt - 2021 - doria.fi
Microorganisms have the tendency to switch from planktonic stage to biofilm and back again depending on the environmental conditions. Microorganisms can attach to all kind of …
Number of citations: 0 www.doria.fi
Y Hao, TF Langford, SJ Moon, KA Eller… - Available at SSRN … - papers.ssrn.com
Small-molecule compounds that modulate H 2 O 2 reaction networks have potential applications as targeted cancer therapeutics. Previous studies to identify cancer therapeutics that …
Number of citations: 0 papers.ssrn.com
R Shakirov, SY Yunusov - Chemistry of Natural Compounds, 1980 - Springer
The review is devoted to a study of the steroid alkaloids of plants of the generaVeratrum, Petilium, andKorolkowia. Characteristic reactions, spectra, and some chemical transformations …
Number of citations: 35 link.springer.com
RN Nuriddinov, SY Yunusov - Chemistry of Natural Compounds, 1968 - Springer
* In the NMR spectra of these substances (SctH)(taken in a mixture of chloroform and trifluoroacetic acid), the singlet of the C-21 CH 3 is lifted into the weak field from the C-27 CH s …
Number of citations: 3 link.springer.com
GA Fokina - Chemistry of Natural Compounds, 1979 - Springer
We have reported on the use of the GLC method for studying the triterpene composition of the acid fractions of plant extracts and for the identification of oleanolic and ursolic acids in …
Number of citations: 2 link.springer.com
ST Akramov, Z Shadmanov, A Samatov… - Chemistry of Natural …, 1968 - Springer
As was to be expected, this fragment is absent from the spectrum of (II). The loss of ring E forms a new 8-membered ring, giving fragment c. The singly-charged ion with m/e 175 (…
Number of citations: 10 link.springer.com

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